Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a synthetic compound with the chemical formula and a CAS number of 2007919-11-9. This compound belongs to the pyrrolo[3,4-d]pyrimidine class, characterized by a fused bicyclic structure that includes nitrogen atoms in its rings, which is significant for its biological activity and potential pharmaceutical applications. The presence of the benzyl group and ethyl substituent contributes to its solubility and reactivity, making it a candidate for various
These reactions enable modifications that can lead to the development of derivatives with enhanced biological activities or improved pharmacokinetic profiles .
Research indicates that Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate exhibits notable biological activities. It has been investigated for its potential as an anti-cancer agent, particularly due to its ability to inhibit certain kinases involved in tumor growth. Additionally, it shows promise as an anti-inflammatory and neuroprotective agent, making it a subject of interest in drug discovery for treating diseases such as cancer and neurodegenerative disorders .
The synthesis of Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate typically involves multi-step organic reactions. Common methods include:
These methods allow for the efficient production of the compound while enabling variations that can enhance its properties .
Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate finds applications in several fields:
Interaction studies involving Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate have revealed its ability to bind with specific biological targets, including enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential side effects. The compound’s interactions can also inform modifications that enhance selectivity and reduce toxicity in therapeutic applications .
Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate shares structural similarities with several other compounds within the pyrrolo[3,4-d]pyrimidine family. Here are some similar compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one | 1207368-82-8 | Contains dichloro substituents; potential anti-cancer activity |
Benzyl 2-amino-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine | 2007919-11-9 | Features amino group; used as a biochemical assay control |
2-Ethylamino derivative of pyrrolo[3,4-d]pyrimidine | N/A | Modified amine group; explored for neuroprotective effects |
The uniqueness of Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate lies in its specific functional groups (benzyl and ethyl) that enhance solubility and biological activity compared to others in its class. This structural distinction may contribute to its unique pharmacological properties and therapeutic potential .